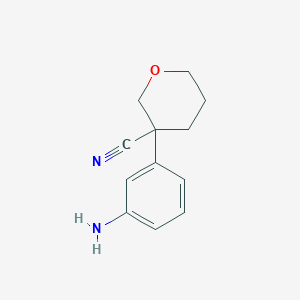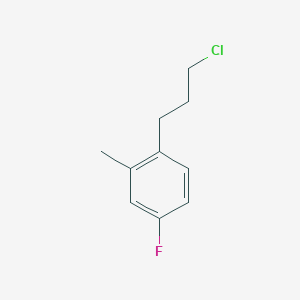
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a methyl group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-fluoro-2-methylbenzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a Friedel-Crafts alkylation reaction, where 4-fluoro-2-methylbenzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can yield 1-(3-hydroxypropyl)-4-fluoro-2-methylbenzene.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
Scientific Research Applications
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: This compound has a similar chloropropyl group but differs in its aromatic ring structure and additional substituents, leading to different chemical properties and applications.
(3-Chloropropyl)trimethoxysilane: This compound contains a chloropropyl group attached to a silicon atom, making it useful in surface modification and material science applications.
1-(3-Chlorophenyl)piperazine: This compound features a chlorophenyl group attached to a piperazine ring, which is commonly used in pharmaceutical research.
Properties
Molecular Formula |
C10H12ClF |
|---|---|
Molecular Weight |
186.65 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12ClF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VGZQJEZBAUTCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)

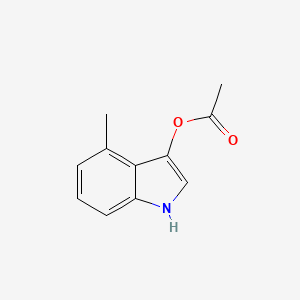
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)
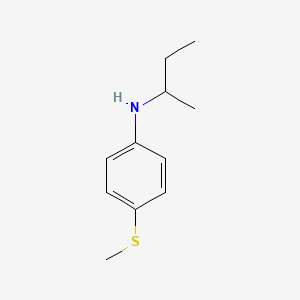



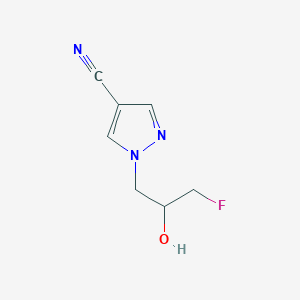
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
